Cas no 902521-06-6 (N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide is a specialized organic compound with distinct chemical properties. It features a complex structure incorporating a chlorophenyl group, an ethyl substituent, and a benzenesulfonyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its unique structure contributes to its potential as a substrate for various chemical transformations, making it a valuable tool in research and development.
N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
902521-06-6 structure
Product name:N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS No:902521-06-6
MF:C26H23ClN2O4S
MW:494.989824533463
CID:5976900
PubChem ID:20869234

N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • 1(4H)-Quinolineacetamide, N-(4-chlorophenyl)-6-ethyl-3-[(4-methylphenyl)sulfonyl]-4-oxo-
    • AKOS001821308
    • F3407-2006
    • VU0626348-1
    • 902521-06-6
    • N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
    • Inchi: 1S/C26H23ClN2O4S/c1-3-18-6-13-23-22(14-18)26(31)24(34(32,33)21-11-4-17(2)5-12-21)15-29(23)16-25(30)28-20-9-7-19(27)8-10-20/h4-15H,3,16H2,1-2H3,(H,28,30)
    • InChI Key: TWCXNCBIKBQDKB-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(Cl)C=C2)=O)C2=C(C=C(CC)C=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 494.1067061g/mol
  • Monoisotopic Mass: 494.1067061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 883
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.9Ų
  • XLogP3: 5.4

Experimental Properties

  • Density: 1.367±0.06 g/cm3(Predicted)
  • Boiling Point: 735.5±60.0 °C(Predicted)
  • pka: 12.79±0.70(Predicted)

N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-2006-30mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
30mg
$119.0 2023-09-10
Life Chemicals
F3407-2006-100mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
100mg
$248.0 2023-09-10
Life Chemicals
F3407-2006-15mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
15mg
$89.0 2023-09-10
Life Chemicals
F3407-2006-10μmol
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-2006-3mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
3mg
$63.0 2023-09-10
Life Chemicals
F3407-2006-2mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
2mg
$59.0 2023-09-10
Life Chemicals
F3407-2006-4mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
4mg
$66.0 2023-09-10
Life Chemicals
F3407-2006-20μmol
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-2006-10mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
10mg
$79.0 2023-09-10
Life Chemicals
F3407-2006-40mg
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
902521-06-6
40mg
$140.0 2023-09-10

N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide Related Literature

Additional information on N-(4-chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide

N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 902521-06-6): A Comprehensive Overview

N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 902521-06-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs for the treatment of diseases such as cancer and inflammatory disorders.

The molecular structure of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide is composed of a quinoline core substituted with a chlorophenyl group, an ethyl group, and a methylbenzenesulfonyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for further investigation.

Recent studies have highlighted the potential of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. The ability to selectively inhibit these enzymes could lead to the development of more effective and targeted therapeutic agents with fewer side effects.

In addition to its anti-cancer properties, N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a viable drug candidate. Its high bioavailability and low toxicity make it an attractive option for further preclinical and clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of N-(4-Chlorophenyl)-2-6-ethyl-3-(4-methylbenzenesulfonyl)-4-o xo - 1 , 4 - dihydroquinolin - 1 - ylacetamide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later stages of clinical development.

The synthesis of N-(4-Chlorophenyl)-2 - 6 - ethyl - 3 - ( 4 - methylbenzenesulfonyl ) - 4 - oxo - 1 , 4 - dihydroquinolin - 1 - ylacetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Various synthetic routes have been explored to optimize the production process, including those involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques. These advancements in synthetic chemistry have significantly improved the accessibility and scalability of this compound for large-scale production.

In conclusion, N -( 4 - Chlorophenyl ) - 2 - 6 - ethyl - 3 -( 4 - methylbenzenesulfonyl ) - 4 - oxo - 1 , 4 - dihydroquinolin - 1 - ylacetamide (CAS No. 902521–06–6) represents a promising candidate in the field of medicinal chemistry with potential applications in cancer therapy and anti-inflammatory treatments. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its future development as a novel drug candidate.

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